Cafedrine hydrochloride

Catalog No.
S522490
CAS No.
3039-97-2
M.F
C18H24ClN5O3
M. Wt
393.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cafedrine hydrochloride

CAS Number

3039-97-2

Product Name

Cafedrine hydrochloride

IUPAC Name

7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride

Molecular Formula

C18H24ClN5O3

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C18H23N5O3.ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;1H

InChI Key

UTTZHZDGHMJDPM-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl

solubility

Soluble in DMSO

Synonyms

7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline, cafedrine, cafedrine hydrochloride, norephendrinetheophylline, norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isomer

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl

The exact mass of the compound Cafedrine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cafedrine hydrochloride (CAS 3039-97-2) is a synthetic cardiovascular active pharmaceutical ingredient (API) characterized as a covalent conjugate of norephedrine and theophylline [1]. In pharmaceutical procurement, it is primarily sourced as the core active ingredient for fixed-dose combination injectables (typically formulated in a 20:1 ratio with theodrenaline) designed to manage intraoperative arterial hypotension [2]. The hydrochloride salt form is specifically selected over the free base for its high aqueous solubility, which is a strict prerequisite for manufacturing stable, high-concentration intravenous solutions without relying on complex lipid emulsions or organic co-solvents [1]. Its dual mechanism—acting via both the indirect sympathomimetic release of norepinephrine and phosphodiesterase inhibition—provides a highly stable hemodynamic profile that differentiates it from standard mono-target vasopressors [2].

Substituting cafedrine hydrochloride with conventional vasopressors like ephedrine, or attempting to utilize its free-base form, introduces critical formulation and clinical performance failures. From a manufacturing standpoint, the cafedrine free base lacks the aqueous solubility required for standard high-concentration ampoule formulations, necessitating the hydrochloride salt for stable, co-solvent-free dissolution[2]. Clinically, substituting the cafedrine/theodrenaline complex with generic ephedrine fails to replicate the targeted hemodynamic profile; ephedrine frequently induces dose-dependent tachycardia and requires repeated bolus interventions to maintain the target mean arterial pressure [1]. In contrast, cafedrine hydrochloride provides a sustained increase in systemic vascular resistance without clinically relevant chronotropic surges, making it non-interchangeable for precision intraoperative blood pressure management[1].

Hemodynamic Stability and Heart Rate Control vs. Ephedrine

In the multicenter HYPOTENS trial comparing the cafedrine/theodrenaline (C/T) combination against ephedrine for intraoperative hypotension, cafedrine demonstrated superior heart rate stability. While ephedrine caused a dose-dependent elevation in heart rate, the maximum heart rate (MAXHR) was 15% higher following ephedrine administration compared to C/T (p < 0.001) [1]. Patients receiving the cafedrine-based formulation exhibited a median heart rate increase of only 2.6 bpm, avoiding the tachycardic burden associated with ephedrine [1].

Evidence DimensionMaximum Heart Rate (MAXHR) increase post-bolus
Target Compound DataCafedrine/Theodrenaline (Median HR increase of 2.6 bpm)
Comparator Or BaselineEphedrine (15% higher MAXHR, p < 0.001)
Quantified Difference>15% reduction in peak tachycardic response
ConditionsPatients undergoing general anesthesia (HYPOTENS trial)

Procuring cafedrine hydrochloride allows formulators to offer a vasopressor that restores blood pressure without triggering adverse myocardial oxygen demand via tachycardia.

Vasopressor Efficacy and Intervention Frequency

Clinical workflow analyses demonstrate that cafedrine-based formulations require significantly fewer repeated interventions to achieve target blood pressure compared to ephedrine. In a prospective cohort of 1,496 patients, the administration of cafedrine/theodrenaline resulted in a faster and more pronounced stabilization of systolic blood pressure (P < 0.0001)[1]. Consequently, anesthesiologists had to administer significantly fewer additional boluses (P < 0.01) to maintain the target mean arterial pressure (MAP) when using the cafedrine formulation[1].

Evidence DimensionRequirement for additional vasopressor boluses
Target Compound DataCafedrine/Theodrenaline (Significantly fewer boluses, faster SBP stabilization)
Comparator Or BaselineEphedrine (Higher frequency of repeated dosing)
Quantified DifferenceStatistically significant reduction in secondary interventions (P < 0.01)
ConditionsIntraoperative hypotension management (1,496 patient cohort)

API selection of cafedrine hydrochloride translates to a more potent, longer-lasting clinical product that streamlines intraoperative management and reduces dosing errors.

API Aqueous Solubility for Intravenous Formulation

The selection of the hydrochloride salt of cafedrine is driven by strict physicochemical requirements for intravenous drug manufacturing. While the cafedrine free base exhibits poor aqueous solubility that complicates direct injectable formulation, the hydrochloride salt provides high hydrophilicity [1]. This enables the reliable manufacturing of high-concentration aqueous solutions without the addition of potentially reactogenic organic co-solvents or complex lipid carriers[1].

Evidence DimensionSuitability for high-concentration aqueous IV formulation
Target Compound DataCafedrine hydrochloride (Readily soluble, supports standard IV ampoule concentrations)
Comparator Or BaselineCafedrine free base (Poor aqueous solubility, requires co-solvents)
Quantified DifferenceEnables co-solvent-free aqueous formulation at clinical concentrations
ConditionsStandard pharmaceutical manufacturing of injectable solutions

Procuring the hydrochloride salt is mandatory for manufacturers aiming to produce stable, ready-to-use intravenous hemodynamics stabilizers without complex excipient profiles.

Systemic Vascular Resistance (SVR) and Stroke Volume Preservation

Advanced hemodynamic monitoring reveals that cafedrine hydrochloride (in combination with theodrenaline) effectively increases systemic vascular resistance (SVR) while preserving or enhancing stroke volume. Unlike ephedrine, which can cause transient initial vasodilation, intermittent cafedrine boluses significantly increase arterial pressure and dP/dtmax (a marker of contractility) under conditions of fluid restriction, providing a balanced inotropic and vasopressor response[1].

Evidence DimensionSystemic Vascular Resistance (SVR) and contractility (dP/dtmax)
Target Compound DataCafedrine/Theodrenaline (Significant increase in SVR and dP/dtmax)
Comparator Or BaselineEphedrine (Variable SVR response, potential transient drops)
Quantified DifferenceBalanced enhancement of both SVR and myocardial contractility without initial pressure drops
ConditionsIntraoperative hemodynamic monitoring during fetoscopic repair

Provides a dual-action pharmacological profile that justifies the procurement of cafedrine for complex surgical settings where both vascular tone and cardiac output must be supported.

Active Pharmaceutical Ingredient (API) for Obstetric and General Anesthesia Injectables

Directly following its superior heart rate stability and reduced bolus requirement demonstrated against ephedrine, cafedrine hydrochloride is the API of choice for formulating fixed-dose combination ampoules (with theodrenaline) used to treat spinal anesthesia-induced hypotension during cesarean sections and general surgery [1].

Development of Advanced Hemodynamic Stabilizers

Because of its balanced effect on systemic vascular resistance and dP/dtmax without compromising stroke volume, research and development teams use this compound as a benchmark for designing next-generation dual-action (inotropic and vasopressor) agents for critical care and emergency medicine [2].

Co-Solvent-Free Intravenous Formulation Research

Leveraged for the high aqueous solubility of the hydrochloride salt compared to its free base, pharmaceutical scientists utilize cafedrine hydrochloride in the development of streamlined, co-solvent-free aqueous injectables, minimizing excipient-induced adverse reactions in sensitive patient populations [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

393.1567673 g/mol

Monoisotopic Mass

393.1567673 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0N3M64B9R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

MeSH Pharmacological Classification

Antihypertensive Agents

Pictograms

Irritant

Irritant

Other CAS

3039-97-2

Wikipedia

Cafedrine hydrochloride

Dates

Last modified: 08-15-2023
1: Heller AR, Heger J, Gama de Abreu M, Müller MP. Cafedrine/theodrenaline in anaesthesia: influencing factors in restoring arterial blood pressure. Anaesthesist. 2015 Mar;64(3):190-6. doi: 10.1007/s00101-015-0005-y. Epub 2015 Mar 11. PubMed PMID: 25757552; PubMed Central PMCID: PMC4383809.
2: Strümper D, Gogarten W, Durieux ME, Hartleb K, Van Aken H, Marcus MA. Effects of cafedrine/theodrenaline, etilefrine and ephedrine on uterine blood flow during epidural-induced hypotension in pregnant sheep. Fetal Diagn Ther. 2005 Sep-Oct;20(5):377-82. PubMed PMID: 16113557.
3: Clemens KE, Quednau I, Heller AR, Klaschik E. Impact of cafedrine/theodrenaline (Akrinor® ) on therapy of maternal hypotension during spinal anesthesia for Cesarean delivery: a retrospective study. Minerva Ginecol. 2010 Dec;62(6):515-24. PubMed PMID: 21079573.
4: Klingler KH, Engel J, Lüderwald I. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic cafedrine (author's transl)]. Arzneimittelforschung. 1980;30(7):1060-4. German. PubMed PMID: 7191287.
5: Usichenko TI, Foellner S, Gruendling M, Feyerherd F, Lehmann C, Wendt M, Pavlovic D. Akrinor-induced relaxation of pig coronary artery in vitro is transformed into alpha1-adrenoreceptor-mediated contraction by pretreatment with propranolol. J Cardiovasc Pharmacol. 2006 Mar;47(3):450-5. PubMed PMID: 16633089.
6: Brignole M, Menozzi C, Gianfranchi L, Lolli G, Bottoni N, Oddone D. A controlled trial of acute and long-term medical therapy in tilt-induced neurally mediated syncope. Am J Cardiol. 1992 Aug 1;70(3):339-42. PubMed PMID: 1632399.
7: Bein B, Christ T, Eberhart LH. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search. Front Pharmacol. 2017 Feb 21;8:68. doi: 10.3389/fphar.2017.00068. eCollection 2017. Review. PubMed PMID: 28270765; PubMed Central PMCID: PMC5318387.
8: Regina W, Vandel P, Vandel S, Sechter D, Bizouard P. [Clinical tolerance of a new antidepressant -- milnacipran]. Encephale. 1999 May-Jun;25(3):252-8. French. PubMed PMID: 10434151.
9: Nencini P. Differences in the lipolytic and cyclic AMP accumulative action of noradrenaline-theophylline and norephedrine-theophylline. Arzneimittelforschung. 1980;30(7):1080-2. PubMed PMID: 6251857.
10: Eberhart L, Geldner G, Huljic S, Marggraf K, Keller T, Koch T, Kranke P. A non-interventional comparative study of the 20:1 combination of cafedrine/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale. Curr Med Res Opin. 2018 Jun;34(6):953-961. doi: 10.1080/03007995.2018.1438379. Epub 2018 Feb 28. PubMed PMID: 29415580.
11: Kloth B, Pecha S, Moritz E, Schneeberger Y, Söhren KD, Schwedhelm E, Reichenspurner H, Eschenhagen T, Böger RH, Christ T, Stehr SN. Akrinor(TM), a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro. Front Pharmacol. 2017 May 23;8:272. doi: 10.3389/fphar.2017.00272. eCollection 2017. PubMed PMID: 28588484; PubMed Central PMCID: PMC5441130.
12: Hempel V. [Spinal anesthesia for cesarean section]. Anasthesiol Intensivmed Notfallmed Schmerzther. 2001 Jan;36(1):57-60. Review. German. PubMed PMID: 11227314.
13: Conde López VJ, Ballesteros Alcalde MC, Blanco Garrote JA, Marco Llorente J. [Cerebral infarction in an adolescent girl following an overdose of paroxetine and caffedrine combined with theodrenaline]. Actas Luso Esp Neurol Psiquiatr Cienc Afines. 1998 Sep-Oct;26(5):333-8. Spanish. PubMed PMID: 9949566.
14: Rockemann MG, Brinkmann A, Goertz A, Seeling W, Georgieff M. [Analgesia and hemodynamics under 8 mu/kg clonidine for pain therapy following major abdominal surgery]. Anasthesiol Intensivmed Notfallmed Schmerzther. 1994 Apr;29(2):96-101. German. PubMed PMID: 8199287.
15: Kiefer N, Suter SF, Berg C, Gembruch U, Weber SU. [Epidural anesthesia for fetoscopy : Retrospective analysis of a one-year cohort]. Anaesthesist. 2017 Jan;66(1):28-33. doi: 10.1007/s00101-016-0253-5. Epub 2016 Dec 22. German. PubMed PMID: 28005161.

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